molecular formula C40H58N8O10 B139274 Deltorphin II, ile(5,6)- CAS No. 138166-93-5

Deltorphin II, ile(5,6)-

Cat. No. B139274
M. Wt: 810.9 g/mol
InChI Key: GNHBZJKRUQINTM-ZWALSDIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deltorphin II, ile(5,6)- is a peptide that was first isolated from the skin of the South American tree frog, Phyllomedusa sauvagei. It is a member of the deltorphin family of opioid peptides that have a high affinity for the delta-opioid receptor. The peptide has been the subject of extensive scientific research due to its potential use as a therapeutic agent for pain relief and other medical applications.

Mechanism Of Action

Deltorphin II, ile(5,6)- acts by binding to the delta-opioid receptor, which is located on the surface of certain cells in the nervous system. This binding activates a series of intracellular signaling pathways that ultimately lead to the modulation of pain perception. The peptide has been shown to be highly selective for the delta-opioid receptor, which reduces the risk of side effects associated with non-selective opioid drugs.

Biochemical And Physiological Effects

Deltorphin II, ile(5,6)- has been shown to have a number of biochemical and physiological effects in laboratory experiments. These include analgesia, sedation, and respiratory depression. The peptide has also been shown to have anti-inflammatory effects and to modulate immune function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using deltorphin II, ile(5,6)- in laboratory experiments is its high selectivity for the delta-opioid receptor. This reduces the risk of off-target effects and makes it a useful tool for studying the role of the delta-opioid receptor in various physiological processes. However, the peptide has a relatively short half-life in vivo, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving deltorphin II, ile(5,6)-. One area of interest is the development of new pain relief medications that target the delta-opioid receptor. Another potential application is the use of the peptide as a tool for studying the role of the delta-opioid receptor in various physiological processes. Finally, there is also interest in developing new methods for synthesizing and delivering the peptide to improve its efficacy and reduce its side effects.

Synthesis Methods

Deltorphin II, ile(5,6)- can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide can then be purified using high-performance liquid chromatography (HPLC) to obtain a highly pure product.

Scientific Research Applications

Deltorphin II, ile(5,6)- has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. The peptide has been shown to have a high affinity for the delta-opioid receptor, which is involved in pain perception and modulation. This makes it a promising candidate for the development of new pain relief medications.

properties

CAS RN

138166-93-5

Product Name

Deltorphin II, ile(5,6)-

Molecular Formula

C40H58N8O10

Molecular Weight

810.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H58N8O10/c1-6-22(3)33(39(57)43-21-31(42)50)48-40(58)34(23(4)7-2)47-37(55)29(17-18-32(51)52)45-38(56)30(20-25-11-9-8-10-12-25)46-35(53)24(5)44-36(54)28(41)19-26-13-15-27(49)16-14-26/h8-16,22-24,28-30,33-34,49H,6-7,17-21,41H2,1-5H3,(H2,42,50)(H,43,57)(H,44,54)(H,45,56)(H,46,53)(H,47,55)(H,48,58)(H,51,52)/t22-,23-,24+,28-,29-,30-,33-,34-/m0/s1

InChI Key

GNHBZJKRUQINTM-ZWALSDIESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Other CAS RN

138166-93-5

sequence

YAFEIIG

synonyms

(Ile(5,6))deltorphin II
deltorphin II, Ile(5,6)-
Tyr-D-Ala-Phe-Gly-Ile-Ile-Gly-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.